
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-ethylphenyl)-1,5-dihydro-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-ethylphenyl)-1,5-dihydro-3-hydroxy- is a complex organic compound belonging to the class of pyrrolidinones. This compound features a pyrrol-2-one core with various substituents, including an acetyl group, a cyclohexyl group, and an ethylphenyl group. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-ethylphenyl)-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the desired functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the pyrrol-2-one ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the hydroxyl group allows for oxidation reactions, which can introduce additional functional groups.
Reduction: : Reduction reactions can be performed to modify the acetyl group or other substituents.
Substitution: : Substitution reactions can be used to replace one of the substituents with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis.
Biology
In biological research, 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-ethylphenyl)-1,5-dihydro-3-hydroxy- can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a useful tool for probing biological systems.
Medicine
. Its ability to interact with various biological targets can lead to the discovery of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
2H-Pyrrol-2-one, 4-acetyl-1-(4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
Uniqueness
Compared to similar compounds, 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-ethylphenyl)-1,5-dihydro-3-hydroxy- stands out due to its unique ethylphenyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-acetyl-2-cyclohexyl-1-(4-ethylphenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H25NO3/c1-3-14-9-11-16(12-10-14)21-18(15-7-5-4-6-8-15)17(13(2)22)19(23)20(21)24/h9-12,15,18,23H,3-8H2,1-2H3 |
InChI Key |
BEQGFVPZWNNTIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


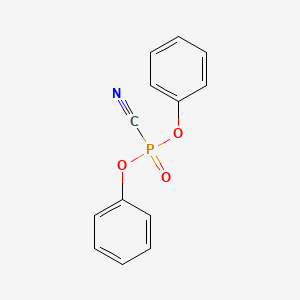
![1-[N-Benzyloxycarbonyl-(1S,2R)-1-amino-2-hydroxypropyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B15349999.png)
![1H-Indene-1,3(2H)-dione, 2-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B15350005.png)
![4-azido-2-hydroxy-5-iodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide](/img/structure/B15350013.png)
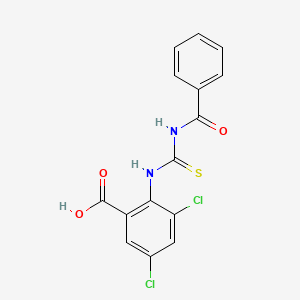
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxoheptyl)oxy]-,(3beta)-(9CI)](/img/structure/B15350023.png)
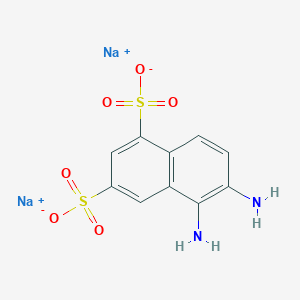
![Acetamide,N-(2-oxo[1,1-bicyclobutyl]-1-YL)-](/img/structure/B15350036.png)
![2-Butylidenebicyclo[2.2.1]heptane](/img/structure/B15350044.png)
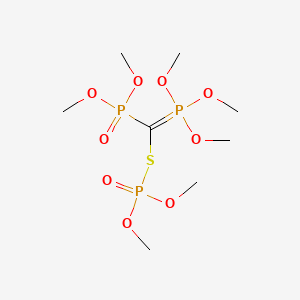
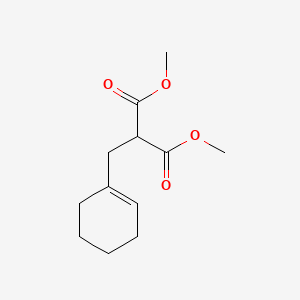
![N-Methyl-2-[(propan-2-yl)oxy]aniline](/img/structure/B15350063.png)

![2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexanone](/img/structure/B15350068.png)
